molecular formula C6H4Cl2O B14410569 4,4-Dichlorocyclohexa-2,5-dien-1-one CAS No. 87024-27-9

4,4-Dichlorocyclohexa-2,5-dien-1-one

Cat. No.: B14410569
CAS No.: 87024-27-9
M. Wt: 163.00 g/mol
InChI Key: FRFQVZFSXSAMCA-UHFFFAOYSA-N
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Description

4,4-Dichlorocyclohexa-2,5-dien-1-one is an organochlorine compound with the molecular formula C6H4Cl2O. This compound is characterized by the presence of two chlorine atoms attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorocyclohexa-2,5-dien-1-one can be synthesized through the chlorination of cyclohexa-2,5-dien-1-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4,4-positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of cyclohexa-2,5-dien-1-one and chlorine gas into a reactor, with ferric chloride as the catalyst. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorocyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dichlorocyclohexa-2,5-dien-1-one involves its reactivity with various biological molecules. The compound can undergo nucleophilic substitution reactions with cellular nucleophiles, leading to the formation of adducts that can interfere with cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxycyclohexa-2,5-dien-1-one: Similar structure but with methoxy groups instead of chlorine atoms.

    Hexachlorocyclohexa-2,5-dien-1-one: Contains six chlorine atoms, making it more reactive.

    4,4-Trimethylcyclohexa-2,5-dien-1-one: Contains methyl groups instead of chlorine atoms

Uniqueness

4,4-Dichlorocyclohexa-2,5-dien-1-one is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it a valuable intermediate in various chemical syntheses and a subject of interest in biological research .

Properties

CAS No.

87024-27-9

Molecular Formula

C6H4Cl2O

Molecular Weight

163.00 g/mol

IUPAC Name

4,4-dichlorocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H4Cl2O/c7-6(8)3-1-5(9)2-4-6/h1-4H

InChI Key

FRFQVZFSXSAMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1=O)(Cl)Cl

Origin of Product

United States

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